molecular formula C7H3F3N2O B13145683 6-(Trifluoromethoxy)picolinonitrile

6-(Trifluoromethoxy)picolinonitrile

Cat. No.: B13145683
M. Wt: 188.11 g/mol
InChI Key: HHPHYAPBMRDWIP-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)picolinonitrile: is a chemical compound with the following properties:

    IUPAC Name: 6-(trifluoromethoxy)-2-pyridinecarbonitrile

    Molecular Formula: CHFN

    Molecular Weight: 188.11 g/mol

    Description: It appears as a colorless to yellow powder or crystals or liquid and is stored in a refrigerator.

Preparation Methods

Synthetic Routes:: The synthetic route for 6-(Trifluoromethoxy)picolinonitrile involves the introduction of a trifluoromethoxy group onto a pyridine ring. While specific methods may vary, one common approach is the nucleophilic substitution of a suitable precursor with a trifluoromethoxy nucleophile.

Reaction Conditions::

    Precursor: A pyridine derivative (e.g., 2-pyridinecarbonitrile)

    Reagent: Trifluoromethoxide (CFO)

    Solvent: Appropriate solvent (e.g., DMF, DMSO)

    Temperature: Reaction typically occurs at room temperature or slightly elevated temperatures.

Industrial Production:: Unfortunately, detailed industrial production methods are not currently available.

Chemical Reactions Analysis

6-(Trifluoromethoxy)picolinonitrile can undergo various reactions, including:

    Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

    Substitution: Substitution reactions can occur at the pyridine ring.

Common reagents include nucleophiles (e.g., amines), oxidizing agents (e.g., NBS), and reducing agents (e.g., LiAlH4).

Major products formed depend on the specific reaction conditions and substituents introduced.

Scientific Research Applications

6-(Trifluoromethoxy)picolinonitrile finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique properties.

    Agrochemicals: It could be explored for pesticide or herbicide development.

    Material Science: Researchers may investigate its use in materials with specific properties.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers may compare 6-(Trifluoromethoxy)picolinonitrile with related pyridine derivatives to highlight its distinct features.

Sigma-Aldrich page on this compound . Additionally, you can explore other scientific literature for further insights .

Properties

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

6-(trifluoromethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H

InChI Key

HHPHYAPBMRDWIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC(F)(F)F)C#N

Origin of Product

United States

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